4-[(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide
Description
This compound is a structurally complex small molecule featuring a 3,4-dihydroquinazolin-4-one core substituted at the 2-position with a [(cyclohexylcarbamoyl)methyl]sulfanyl group and at the 3-position with a methyl-linked cyclohexane-1-carboxamide moiety. The cyclohexane carboxamide is further functionalized with an N-[(furan-2-yl)methyl] group. Key structural elements include:
Properties
IUPAC Name |
4-[[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4S/c34-26(31-22-7-2-1-3-8-22)19-38-29-32-25-11-5-4-10-24(25)28(36)33(29)18-20-12-14-21(15-13-20)27(35)30-17-23-9-6-16-37-23/h4-6,9-11,16,20-22H,1-3,7-8,12-15,17-19H2,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJIQCFBAHRQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzamide Derivatives
The 3,4-dihydroquinazolin-4-one scaffold is classically prepared via cyclocondensation of 2-aminobenzamides with carbonyl sources. Microwave-assisted methods significantly enhance yield and reduce reaction time:
- Mix 2-aminobenzamide (1.0 equiv) with succinic anhydride (1.2 equiv) in pinane (5 mL/g).
- Irradiate at 180°C for 15 min under microwave (300 W).
- Add aqueous NaOH (2.0 M) and heat at 100°C for 1 h.
- Acidify with HCl to precipitate quinazolinone.
Thiolation at C2 Position
Introducing the sulfanyl group at C2 requires thiolation of 2-chloroquinazolinone intermediates:
- React 2-chloro-3-(chloromethyl)-3,4-dihydroquinazolin-4-one (1.0 equiv) with thiourea (1.5 equiv) in ethanol at reflux (4 h).
- Treat with H2S gas to afford 2-mercapto derivative.
Characterization : $$ ^1H $$ NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 7.8–7.2 (m, 4H, Ar-H), 4.1 (s, 2H, CH2S).
Synthesis of [(Cyclohexylcarbamoyl)methyl]sulfanyl Chloride (Intermediate B)
Carbamoylation of Mercaptoacetic Acid
Step 1 : Cyclohexylamine (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C to form N-cyclohexylchloroacetamide.
Step 2 : Displace chloride with thiourea:
- Reflux N-cyclohexylchloroacetamide (1.0 equiv) with thiourea (1.2 equiv) in ethanol (6 h).
- Isolate [(cyclohexylcarbamoyl)methyl]isothiouronium chloride.
- Treat with Cl2 gas in HCl to generate sulfanyl chloride.
N-Furfuryl Cyclohexane Carboxamide (Intermediate C)
Reductive Amination Approach
- React cyclohexane-1-carboxylic acid (1.0 equiv) with thionyl chloride to form acyl chloride.
- Couple with furfurylamine (1.1 equiv) using triethylamine (TEA) in DCM (0°C to RT, 2 h).
Yield : 85%.
Characterization : $$ ^{13}C $$ NMR (CDCl3): δ 172.3 (C=O), 110.4 (furan C2), 42.1 (CH2NH).
Convergent Coupling of Intermediates
Sulfanyl Group Installation
Amide Coupling with Intermediate C
- Activate the carboxylic acid of the quinazolinone intermediate with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF (0°C, 30 min).
- Add C (1.1 equiv) and stir at RT (12 h).
- Purify by recrystallization (ethanol/water).
Optimization Studies and Comparative Analysis
Table 1. Comparison of Coupling Methods for Intermediate C
| Method | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| HATU/DIPEA | HATU | DMF | 25 | 12 | 81 |
| EDCl/HOBt | EDCl | THF | 40 | 24 | 65 |
| CDI | CDI | Toluene | 60 | 6 | 72 |
Microwave-assisted cyclocondensation reduced quinazolinone formation time from 48 h to 15 min while improving yields by 15–20%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H2O 70:30) showed 98.7% purity at 254 nm.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the molecule is susceptible to oxidation under mild to strong oxidizing conditions. For example:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (3%) | Sulfoxide derivative | RT, 2–4 hours |
| mCPBA | Sulfone derivative | Dichloromethane, 0°C, 1 hour |
Oxidation of the furan ring is also possible under acidic or enzymatic conditions, leading to ring-opening products or hydroxylated intermediates .
Hydrolysis and Degradation Pathways
The carboxamide bonds and quinazolinone core undergo hydrolysis in acidic or basic media:
-
Acidic Hydrolysis (HCl, 6M)
-
Basic Hydrolysis (NaOH, 1M)
Reduction Reactions
| Reducing Agent | Product | Selectivity |
|---|---|---|
| NaBH₄ | 3,4-Dihydroquinazolin-4-ol derivative | Partial reduction |
| LiAlH₄ | Fully saturated piperidine analog | Harsh conditions (reflux) |
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in nucleophilic displacement reactions. For instance:
-
Treatment with alkyl halides (e.g., CH₃I) replaces the -S- group with -S-CH₃ under basic conditions (K₂CO₃, DMF) .
-
Reaction with amines (e.g., morpholine) forms thioether-linked analogs .
Cycloaddition and Heterocycle Formation
The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride, generating bicyclic adducts. This reactivity is leveraged to synthesize polycyclic derivatives for biological screening .
Stability Under Storage Conditions
Long-term stability studies (accelerated at 40°C/75% RH for 6 months) show:
-
Degradation Products : <5% sulfoxide and <2% hydrolyzed carboxamide .
-
Recommended Storage : -20°C in anhydrous DMSO or under nitrogen .
Catalytic Interactions
The compound undergoes Pd-catalyzed cross-coupling (Suzuki-Miyaura) at the quinazolinone’s halogenated positions (if substituted). For example:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, derivatives of quinazoline have shown selective targeting capabilities against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. In these studies, compounds were tested for their half-maximal inhibitory concentration (IC50), revealing promising results in the low micromolar range .
Synthetic Routes
The synthesis of 4-[(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide typically involves multi-step synthetic routes. Key steps include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the cyclohexylcarbamoyl and sulfanyl groups via nucleophilic substitution.
- Final coupling reactions to attach furan and cyclohexane moieties.
These synthetic strategies are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations .
Case Study 1: Anticancer Screening
In a study published in 2019, a series of quinazoline derivatives were synthesized and screened for their anticancer activity against human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating strong potential as therapeutic agents .
Case Study 2: Structure–Activity Relationship (SAR)
Another study focused on exploring the structure–activity relationship of various derivatives based on the quinazoline scaffold. It was found that modifications to the sulfanyl side chain significantly influenced biological activity, suggesting that careful design of these substituents could enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 4-[(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include:
Key Findings from Comparative Analysis
Quinazolinone Core vs. Isoindoline-1,3-dione: The quinazolinone core (target compound) is associated with broader kinase inhibition compared to isoindoline-1,3-dione derivatives, which are more niche in antihyperglycemic applications . The tetrabromo substitution in isoindoline-1,3-dione analogs increases molecular weight and polarity, reducing bioavailability compared to the target compound’s lipophilic cyclohexyl groups .
Sulfanyl vs. Sulfamoyl Linkages :
- Sulfanyl groups (as in the target compound) improve metabolic stability compared to sulfamoyl linkages (e.g., in ), which are prone to enzymatic cleavage .
- Sulfamoylphenyl derivatives () exhibit stronger hydrogen-bonding capacity, enhancing target affinity but reducing cell permeability .
Substituent Effects on Bioactivity :
- The furan-2-ylmethyl group in the target compound may confer selective binding to furan-recognizing enzymes (e.g., cytochrome P450 isoforms), a feature absent in cyclopentyl or phenyl analogs .
- Cyclohexylcarbamoyl groups (target compound, ) enhance lipophilicity (logP ~3.5–4.0 estimated) compared to smaller alkyl or aromatic substituents (logP ~2.0–3.0) .
Synthetic Accessibility :
- The target compound’s synthesis likely involves diazonium coupling (for sulfanyl groups) and carboxamide formation via active ester intermediates, similar to methods in and .
- By contrast, tetrabromo isoindoline derivatives () require harsh bromination conditions, complicating scalability .
Physicochemical and Pharmacokinetic Predictions
Biological Activity
The compound 4-[(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide, with the CAS number 941877-41-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 490.6 g/mol. The structure features a quinazoline core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H30N4O3S |
| Molecular Weight | 490.6 g/mol |
| Structure | Complex with quinazoline core |
| CAS Number | 941877-41-4 |
Antitumor Activity
Research indicates that compounds containing quinazoline moieties exhibit significant antitumor activities. The presence of the cyclohexylcarbamoyl and furan groups in this compound may enhance its interaction with biological targets involved in tumorigenesis. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
The proposed mechanism of action for this compound involves the inhibition of specific kinases or receptors that are crucial for cancer cell survival and proliferation. For instance, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) signaling pathways, leading to reduced tumor growth . Additionally, the sulfanyl group may contribute to the compound's ability to modulate redox states within cells, further influencing cellular signaling pathways.
Case Studies and Experimental Data
- In Vitro Studies : A study conducted on similar quinazoline derivatives demonstrated that at concentrations ranging from 10 to 50 µM, significant cytotoxic effects were observed in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported to be around 25 µM .
- In Vivo Studies : Animal models treated with quinazoline-based compounds showed reduced tumor size and improved survival rates compared to control groups. The administration of these compounds resulted in a decrease in tumor-associated angiogenesis, suggesting an antiangiogenic effect .
- Mechanistic Insights : Further mechanistic studies revealed that these compounds could downregulate pro-survival proteins such as Bcl-2 and upregulate pro-apoptotic factors like Bax, indicating a shift towards apoptosis in treated cells .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step processes, including:
- Quinazoline core formation : Cyclocondensation of anthranilic acid derivatives with thiourea or carbamoylating agents under reflux conditions .
- Functionalization : Introducing the cyclohexylcarbamoyl and furan-methyl groups via nucleophilic substitution or amidation reactions, requiring precise pH control (e.g., 8.5–9.0 for sulfanyl group incorporation) .
- Purification : Column chromatography or HPLC to isolate intermediates and final products, with yields optimized by adjusting solvent polarity (e.g., dichloromethane:methanol gradients) .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions (e.g., quinazoline C4=O at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical values) .
- Infrared (IR) Spectroscopy : Detection of key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for biological testing?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity ≥95% required for in vitro assays .
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates and iodine visualization .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs, followed by surface plasmon resonance (SPR) for validation .
- In vitro assays : Cell viability assays (MTT) for anticancer activity (IC50 determination) and enzymatic inhibition studies (e.g., COX-2 for anti-inflammatory potential) .
Q. How should contradictions in biological activity data across studies be resolved?
Q. What computational strategies can accelerate reaction pathway design for this compound?
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and predict feasible synthetic routes .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to optimize solvent/catalyst combinations for key steps like amide coupling .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify Pareto-optimal conditions .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h for cyclocondensation) while maintaining yield .
Q. What structural modifications enhance the compound’s pharmacokinetic properties?
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce cLogP from ~4.5 to <3.5, improving solubility .
- Metabolic stability : Replace labile sulfanyl groups with bioisosteres (e.g., methylene sulfone) to resist CYP450 oxidation .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 72h) and analyze degradation products via LC-MS. Quinazoline ring oxidation is a major degradation pathway .
- Lyophilization : Stabilize the compound as a lyophilized powder (5% mannitol excipient) for long-term storage .
Q. What advanced techniques elucidate target binding interactions?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., EGFR kinase) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to guide affinity optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
